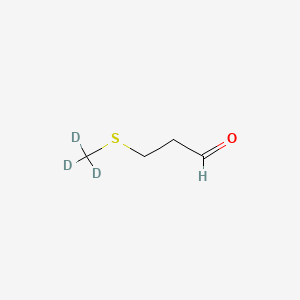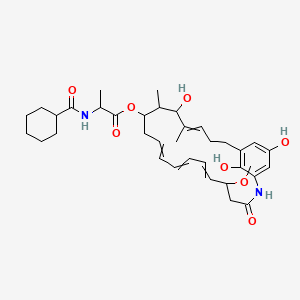![molecular formula C7H11Cl2NS B562127 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt CAS No. 1216869-95-2](/img/structure/B562127.png)
4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt (abbreviated as 4-CMIT) is a novel compound with potential applications in a wide range of scientific research fields. It is a member of the thiazole family of compounds, and is a white powder with a molecular weight of approximately 479.4 g/mol. 4-CMIT is a stable compound, and is soluble in both polar and non-polar solvents. It is used in a variety of laboratory experiments, including organic synthesis, biochemical analysis, and drug development.
科学的研究の応用
4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt is used in a variety of scientific research applications. It is used in organic synthesis as a reagent, and is also used in biochemical analysis and drug development. In particular, it is used in the synthesis of various thiazole-based compounds, such as 4-chloro-2-methylthiazole, which is used in the synthesis of drugs such as cefepime, a fourth-generation cephalosporin antibiotic. 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt is also used in the synthesis of other thiazole-based compounds, such as 4-chloro-2-methylthiazole-5-carboxylic acid, which has potential applications in the treatment of cancer.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt is not well understood. However, it is believed that 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can have a variety of effects, including improved learning and memory, increased alertness, and improved mood.
Biochemical and Physiological Effects
4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt has been shown to have a variety of biochemical and physiological effects. In animal models, 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt has been shown to improve learning and memory, and to increase alertness and improve mood. In addition, 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have neuroprotective effects, and to protect against cell death caused by oxidative stress.
実験室実験の利点と制限
The use of 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt in laboratory experiments has a number of advantages. It is a stable compound, and is soluble in both polar and non-polar solvents. It is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt in laboratory experiments. For example, it is not well understood how it acts in the body, and its effects on humans are not yet known.
将来の方向性
There are a number of potential future directions for research involving 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt. These include further research into its mechanism of action, its effects on humans, and its potential applications in drug development. In addition, further research should be conducted into its potential anti-inflammatory and anti-oxidant effects, as well as its potential neuroprotective effects. Finally, further research should be conducted into its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
合成法
The synthesis of 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt involves the condensation of 4-chloromethylthiazole and isopropyl-1,1,1,3,3,3-d6-4-thiazolyl hydrochloride. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out in aqueous solution. The resulting product is 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt, which is isolated by precipitation.
特性
IUPAC Name |
4-(chloromethyl)-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTGNMKKUNFVGV-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=CS1)CCl)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)
![N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine](/img/structure/B562052.png)
![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate](/img/structure/B562055.png)
![Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate](/img/structure/B562056.png)
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride](/img/structure/B562058.png)
![Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid)](/img/structure/B562059.png)

![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid)](/img/structure/B562061.png)


